(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one
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Overview
Description
“(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one” is a compound that can be used in the synthesis of compounds containing a benzodioxole structure. It is easily involved in substitution reactions and catalytic reactions . Its molecular weight is 176.1687 .
Synthesis Analysis
The compound has been synthesized in various studies. For instance, it was synthesized by Schiff base method in a study . Another study synthesized a series of N-substituted derivatives of the compound .Molecular Structure Analysis
The compound’s structure has been analyzed using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed at B3LYP/6-311++G (d,p) level to understand the vibrational frequency of the compound at the ground state structure .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it was used in the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . It was also used in the synthesis of N-substituted (Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-Thioxothiazolidin-4-one Derivatives and 5-Substituted-Thioxothiazolidindione Derivatives .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties have been analyzed using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of benzofuran derivatives demonstrates the versatility of this compound class in organic chemistry. For instance, research on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization showcases the methodological advancements in creating structurally complex molecules with potential applications in various domains, including materials science and drug design (Gabriele et al., 2006).
Photophysical and Electroluminescent Properties
- The study of Zn(II)-chelated complexes based on functionalized benzothiazole derivatives for white-light emission highlights the potential application of similar compounds in the development of electroluminescent devices. These compounds exhibit a large Stokes shift and different emission properties in various solvents, indicating their utility in organic light-emitting diodes (OLEDs) and as sensors for environmental and biological applications (Roh et al., 2009).
Photocatalytic Transformations and Environmental Applications
- Research on photocatalytic transformations on zinc oxide using various compounds as probe molecules, including benzofuran derivatives, underscores the critical role of hydroxyl radicals and positive holes in photocatalytic processes. This insight is crucial for environmental remediation and the development of efficient photocatalysts for organic pollutant degradation (Richard & Boule, 1995).
Coordination Polymers and Material Chemistry
- The synthesis and structural characterization of Zn(II) coordination polymers constructed from dicarboxylate ligand and N-donor ligands, displaying luminescent properties and catalytic activity, represent the compound's applicability in material chemistry. These coordination polymers can serve as luminescent sensors for selective detection, highlighting the intersection of organic synthesis and functional material development (Hu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been synthesized and studied for their potential interactions with various biological targets .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-9-12(18)4-3-11-16(19)15(22-17(9)11)7-10-2-5-13-14(6-10)21-8-20-13/h2-7,18H,8H2,1H3/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXYMGVAGFPRNB-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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